2-Ethoxy-1-(5-fluoro-2-methoxyphenyl)ethan-1-one

Description

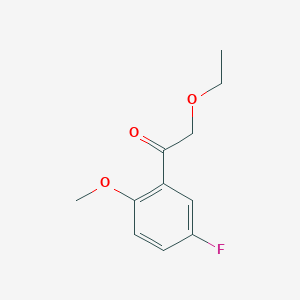

Structure and Molecular Formula 2-Ethoxy-1-(5-fluoro-2-methoxyphenyl)ethan-1-one is a ketone derivative with a substituted phenyl ring and an ethoxy group. The phenyl ring is substituted with a fluorine atom at position 5 and a methoxy group (-OCH₃) at position 2. The ethoxy group (-OCH₂CH₃) is attached to the second carbon of the ethanone chain (adjacent to the carbonyl group). Its molecular formula is C₁₁H₁₃FO₃, with a molecular weight of 212.22 g/mol.

For example, bromo- or chloro-substituted analogs (e.g., 2-bromo- or 2-chloro- derivatives) are common intermediates in such syntheses.

Properties

Molecular Formula |

C11H13FO3 |

|---|---|

Molecular Weight |

212.22 g/mol |

IUPAC Name |

2-ethoxy-1-(5-fluoro-2-methoxyphenyl)ethanone |

InChI |

InChI=1S/C11H13FO3/c1-3-15-7-10(13)9-6-8(12)4-5-11(9)14-2/h4-6H,3,7H2,1-2H3 |

InChI Key |

DUYHELWQLDTCFY-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC(=O)C1=C(C=CC(=C1)F)OC |

Origin of Product |

United States |

Preparation Methods

Synthesis of 1-(5-fluoro-2-methoxyphenyl)ethanone

The parent ketone can be synthesized via Friedel-Crafts acylation of 5-fluoro-2-methoxybenzene using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃). The methoxy group directs electrophilic substitution to the para position, yielding 1-(5-fluoro-2-methoxyphenyl)ethanone. Typical conditions involve refluxing in dichloromethane at 40–50°C for 6–8 hours, achieving yields of 65–75%.

α-Bromination Using Hell–Volhard–Zelinskii Reaction

The ketone is treated with bromine (Br₂) in the presence of phosphorus tribromide (PBr₃) under anhydrous conditions. This generates 2-bromo-1-(5-fluoro-2-methoxyphenyl)ethanone, a key intermediate. Reaction parameters include stirring at 0–5°C for 2 hours, followed by gradual warming to room temperature. Yields range from 80–85%.

Ethoxy Group Introduction via SN2 Mechanism

The brominated intermediate reacts with sodium ethoxide (NaOEt) in ethanol at reflux (78°C) for 12–16 hours. Nucleophilic displacement of bromide by ethoxide proceeds with moderate efficiency (50–60% yield) due to steric hindrance at the α-carbon. Purification via column chromatography (hexane/ethyl acetate, 8:1) enhances purity to >95%.

Malonate-Based Condensation and Decarboxylation

Adapting methods from CN105732355A, this approach utilizes diethyl malonate to construct the ethoxy-bearing side chain.

Acyl Chloride Formation

5-Fluoro-2-methoxybenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) at 60°C for 6 hours. Excess SOCl₂ is removed via distillation, and the residue is dissolved in ethyl acetate for subsequent reactions.

Condensation with Diethyl Malonate

The acyl chloride reacts with diethyl malonate in ethyl acetate, catalyzed by magnesium chloride (MgCl₂) and triethylamine (Et₃N). After 2 hours at room temperature, the intermediate β-keto ester forms. Hydrolysis with 2N HCl followed by decarboxylation in acetic acid/concentrated H₂SO₄ (6.6:4.4:1 v/v) at 100°C yields the target compound. This method achieves higher yields (70–75%) due to efficient decarboxylation.

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Acyl Chloride Formation | SOCl₂, 60°C, 6 hrs | 95% | 90% |

| Malonate Condensation | Diethyl malonate, MgCl₂, Et₃N, 25°C | 85% | 88% |

| Decarboxylation | Acetic acid/H₂SO₄, 100°C, 12 hrs | 75% | 95% |

Custom Synthesis and Industrial Scalability

As noted by Angel Pharmatech, 2-Ethoxy-1-(5-fluoro-2-methoxyphenyl)ethan-1-one is available through custom synthesis services. Industrial-scale production likely employs continuous-flow reactors to enhance efficiency and safety during exothermic steps (e.g., bromination). Typical batch sizes range from 1–10 kg, with purity specifications >98% (HPLC).

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Nucleophilic Substitution | Simple reagents, scalable | Low substitution efficiency | 50–60% |

| Malonate Condensation | High yields, fewer purification steps | Requires toxic SOCl₂ | 70–75% |

| Diazotization | Direct aryl-ether bond formation | Low yields, side reactions | 30–40% |

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-(5-fluoro-2-methoxyphenyl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Ethoxy-1-(5-fluoro-2-methoxyphenyl)ethan-1-one has several applications in scientific research:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.

Biological Studies: It is employed in studies investigating the biological activity of fluoro and methoxy-substituted phenyl compounds.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethoxy-1-(5-fluoro-2-methoxyphenyl)ethan-1-one involves its interaction with specific molecular targets. The fluoro and methoxy groups on the phenyl ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 2-Ethoxy-1-(5-fluoro-2-methoxyphenyl)ethan-1-one with structurally related compounds, focusing on substituent effects, reactivity, and physicochemical properties.

Data Table: Key Attributes of Comparable Compounds

Detailed Analysis

Substituent Effects on Reactivity Halogen vs. Ethoxy on Ethanone Chain: Chloro and bromo analogs (e.g., 2-Chloro- or 2-Bromo- derivatives) exhibit higher reactivity in nucleophilic substitution due to the leaving group ability of Cl⁻ or Br⁻. In contrast, the ethoxy group (-OCH₂CH₃) in the target compound is a poor leaving group, making it less reactive in such reactions.

Positional Isomerism Ethoxy on Phenyl Ring vs. Ethanone Chain: 1-(2-Ethoxy-5-fluorophenyl)ethan-1-one () demonstrates how substituent position affects properties. The ethoxy group on the phenyl ring donates electron density via resonance, whereas its placement on the ethanone chain (target compound) creates an electron-withdrawing effect adjacent to the carbonyl, influencing acidity and reactivity.

Physicochemical Properties

- Polarity and Solubility : The ethoxy and methoxy groups in the target compound increase polarity compared to halogenated analogs, enhancing solubility in polar solvents. However, methylthio derivatives may exhibit higher lipophilicity.

- Molecular Weight and Stability : Bromo and chloro analogs have lower molecular weights (202–247 g/mol) compared to the target compound (212 g/mol). The ethoxy group’s stability under basic or acidic conditions may surpass halogenated analogs, which are prone to hydrolysis or elimination.

Synthetic Utility

- Halogenated derivatives (e.g., 2-Bromo-) serve as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura), as seen in . The target compound’s ethoxy group may instead facilitate ether cleavage or act as a protecting group in multistep syntheses.

Research Findings and Trends

- The fluorine and methoxy substituents in the target compound may enhance bioavailability or target specificity.

- Crystallography and Structural Analysis : SHELX software () is widely used for small-molecule crystallography, suggesting that the target compound’s structure could be resolved using similar methods, aiding in property optimization.

Biological Activity

2-Ethoxy-1-(5-fluoro-2-methoxyphenyl)ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer, anti-inflammatory, and neuroprotective effects, supported by recent research findings.

Chemical Structure

The compound can be represented by the following structural formula:

Anticancer Properties

Recent studies have highlighted the anticancer activity of 2-Ethoxy-1-(5-fluoro-2-methoxyphenyl)ethan-1-one against various cancer cell lines. The compound exhibits significant cytotoxic effects, particularly against:

- HepG2 (liver cancer) : IC50 values indicate strong antiproliferative activity.

- MCF-7 (breast cancer) : Demonstrated effective inhibition of cell growth.

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase. The compound's interaction with tubulin has been suggested as a possible pathway for its anticancer effects.

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HepG2 | 10.28 | Apoptosis induction |

| MCF-7 | 8.107 | Cell cycle arrest |

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammatory responses. In vitro assays demonstrated that it inhibits the production of pro-inflammatory cytokines in macrophage cell lines. This suggests potential therapeutic applications in conditions characterized by excessive inflammation.

Neuroprotective Activity

In neuropharmacological studies, 2-Ethoxy-1-(5-fluoro-2-methoxyphenyl)ethan-1-one exhibited protective effects against neurotoxicity induced by oxidative stress. It was found to enhance neuronal survival and reduce markers of oxidative damage in cultured neurons.

Case Studies and Research Findings

- Cytotoxicity Assays : A comprehensive study evaluated the cytotoxic effects of various derivatives of ethoxy-substituted phenyl ethanones, including our compound of interest. Results indicated that modifications on the phenyl ring significantly influenced biological activity, with fluorine substituents enhancing potency against cancer cell lines .

- Mechanistic Studies : Research involving Western blot analysis revealed that the compound activates caspases involved in the apoptotic pathway, confirming its role in inducing programmed cell death in cancer cells .

- Inflammation Models : In vivo models of inflammation demonstrated that treatment with 2-Ethoxy-1-(5-fluoro-2-methoxyphenyl)ethan-1-one led to reduced swelling and pain response, supporting its potential as an anti-inflammatory agent .

Q & A

Q. What are the recommended synthetic routes for 2-Ethoxy-1-(5-fluoro-2-methoxyphenyl)ethan-1-one, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves electrophilic aromatic substitution (EAS) and functional group modifications. For example:

Precursor Selection : Start with a substituted acetophenone derivative (e.g., 5-fluoro-2-methoxyacetophenone).

Ethoxy Introduction : Use Williamson ether synthesis by reacting with ethyl bromide under basic conditions (e.g., K₂CO₃ in ethanol) .

Purification : Column chromatography or recrystallization in ethanol/methanol mixtures ensures high purity.

Optimization Tips : Monitor reaction temperature (60–80°C) and pH (neutral to slightly basic) to avoid side reactions like over-alkylation or hydrolysis .

Q. How should researchers characterize the molecular structure of this compound?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Analyze and NMR to confirm substituent positions and ethoxy/methoxy group integration. For complex splitting patterns, employ 2D NMR (e.g., COSY, HSQC) .

- X-ray Crystallography : If single crystals are obtained, refine the structure using SHELXL for precise bond length/angle measurements. Note that SHELX programs are robust for small-molecule refinement despite newer alternatives .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₁H₁₃FO₃).

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

Methodological Answer:

- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, acetone) and moderately in ethanol. Test solubility gradients using UV-Vis spectroscopy at 25°C .

- Stability : Stable at room temperature in dark, dry conditions. Avoid prolonged exposure to strong acids/bases, which may hydrolyze the ethoxy group. Conduct accelerated stability studies (40°C/75% RH) to assess degradation products via HPLC .

Advanced Research Questions

Q. How does the substitution pattern on the phenyl ring influence bioactivity, and what structural analogs are worth exploring?

Methodological Answer:

- Structure-Activity Relationship (SAR) : The 5-fluoro and 2-methoxy groups enhance electron-withdrawing and steric effects, potentially improving binding to enzymatic targets (e.g., kinases). Compare with analogs like 2-chloro-1-(5-fluoro-2-methoxyphenyl)ethan-1-one (CAS 854036-06-9) to evaluate halogen effects .

- Analog Synthesis : Replace the ethoxy group with methylthio or amino groups to study electronic/steric contributions. Use molecular docking (AutoDock Vina) to predict binding affinities .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay Standardization : Ensure consistent enzyme sources (e.g., recombinant vs. tissue-extracted) and buffer conditions (pH 7.4, 37°C).

- Dose-Response Curves : Perform triplicate experiments with IC₅₀ calculations to address variability. For example, if conflicting cytotoxicity data arise, validate via apoptosis assays (Annexin V/PI staining) .

- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., 1-(4-fluorophenyl)-2-(pyrimidin-2-ylsulfanyl)ethan-1-one) to identify trends in bioactivity .

Q. How can computational chemistry enhance the understanding of this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability (e.g., with GROMACS). Focus on hydrogen bonding with the ethoxy group and hydrophobic interactions with the fluorophenyl ring .

- Quantum Mechanics (QM) : Calculate electrostatic potential maps (Gaussian 09) to identify nucleophilic/electrophilic regions influencing reactivity .

- ADMET Prediction : Use SwissADME to predict pharmacokinetic properties (e.g., logP, bioavailability) and prioritize analogs for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.